molecular formula C11H24O2 B3056878 2-Octylpropane-1,3-diol CAS No. 74971-70-3

2-Octylpropane-1,3-diol

Cat. No. B3056878
M. Wt: 188.31 g/mol
InChI Key: ZZJCWGKTESNSGK-UHFFFAOYSA-N
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Patent
US05683623

Procedure details

Quantities: compound from Example 4 (76.5 g, 0.28 mol) and lithium aluminum hydride (23 g, 0.6 mol). The experimental procedure was as described in Example 6. The product was obtained as a colourless solid.
Name
compound
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]([C:17](OCC)=[O:18])[CH:7]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]C)C)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH2:7]([CH:6]([CH2:4][OH:3])[CH2:17][OH:18])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:1.2.3.4.5.6|

Inputs

Step One
Name
compound
Quantity
76.5 g
Type
reactant
Smiles
C(C)OC(=O)C(C(C)CCCCCCCC)C(=O)OCC
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained as a colourless solid

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)C(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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